molecular formula C14H14N2O2S B5548847 N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide CAS No. 5251-47-8

N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide

Cat. No.: B5548847
CAS No.: 5251-47-8
M. Wt: 274.34 g/mol
InChI Key: ZUUWEZGIUYLPJH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyridinyl group, and a sulfanylacetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide typically involves the condensation of 4-methoxyaniline with 2-pyridinethiol in the presence of an appropriate coupling agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-18-12-7-5-11(6-8-12)16-13(17)10-19-14-4-2-3-9-15-14/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUWEZGIUYLPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350383
Record name N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5251-47-8
Record name N-(4-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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